molecular formula C62H54N2O2 B11927898 (1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)

(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)

Cat. No.: B11927898
M. Wt: 859.1 g/mol
InChI Key: DLRHRPXCFZWVJO-ATMVKLMESA-N
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Description

(1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclohexane ring, binaphthyl groups, and benzyl substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of binaphthyl groups, and the attachment of benzyl substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products.

Biology

In biological research, this compound can be used as a probe to study molecular interactions and enzyme mechanisms due to its unique structural features.

Medicine

In medicine, the compound’s potential as a therapeutic agent is explored, particularly in the development of drugs targeting specific molecular pathways.

Industry

In industry, the compound is utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-methyl-[1,1’-binaphthalen]-2-ol)
  • (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-ethyl-[1,1’-binaphthalen]-2-ol)

Uniqueness

The uniqueness of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol) lies in its specific stereochemistry and the presence of benzyl substituents, which confer distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of (1R,1’‘R)-3,3’‘-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2’-benzyl-[1,1’-binaphthalen]-2-ol), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C62H54N2O2

Molecular Weight

859.1 g/mol

IUPAC Name

1-(2-benzylnaphthalen-1-yl)-3-[[[(1S,2S)-2-[[4-(2-benzylnaphthalen-1-yl)-3-hydroxynaphthalen-2-yl]methylamino]cyclohexyl]amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C62H54N2O2/c65-61-49(37-45-23-9-13-27-53(45)59(61)57-47(35-41-17-3-1-4-18-41)33-31-43-21-7-11-25-51(43)57)39-63-55-29-15-16-30-56(55)64-40-50-38-46-24-10-14-28-54(46)60(62(50)66)58-48(36-42-19-5-2-6-20-42)34-32-44-22-8-12-26-52(44)58/h1-14,17-28,31-34,37-38,55-56,63-66H,15-16,29-30,35-36,39-40H2/t55-,56-/m0/s1

InChI Key

DLRHRPXCFZWVJO-ATMVKLMESA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCC2=CC3=CC=CC=C3C(=C2O)C4=C(C=CC5=CC=CC=C54)CC6=CC=CC=C6)NCC7=CC8=CC=CC=C8C(=C7O)C9=C(C=CC1=CC=CC=C19)CC1=CC=CC=C1

Canonical SMILES

C1CCC(C(C1)NCC2=CC3=CC=CC=C3C(=C2O)C4=C(C=CC5=CC=CC=C54)CC6=CC=CC=C6)NCC7=CC8=CC=CC=C8C(=C7O)C9=C(C=CC1=CC=CC=C19)CC1=CC=CC=C1

Origin of Product

United States

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